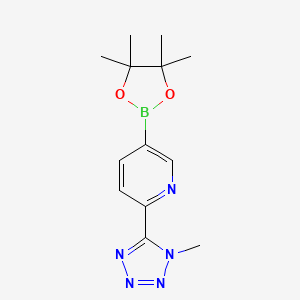
2-(1-methyl-1H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
説明
2-(1-methyl-1H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C13H18BN5O2 and its molecular weight is 287.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-methyl-1H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine represents a significant area of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity through detailed research findings, data tables, and case studies.
Structural Overview
The compound consists of a tetrazole ring and a dioxaborolane moiety attached to a pyridine structure. Its molecular formula is , which indicates the presence of nitrogen-rich tetrazole that is often associated with various pharmacological properties.
Pharmacological Properties
Tetrazole derivatives have been widely studied for their diverse biological activities. The following properties have been particularly noted for compounds similar to the one in focus:
- Anti-inflammatory Activity : Tetrazole derivatives are known to exhibit significant anti-inflammatory effects. For instance, compounds structurally related to tetrazoles have shown inhibition rates ranging from 20% to 37% in experimental models .
- Antibacterial Activity : Research indicates that tetrazole-based compounds can possess antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. Specific derivatives have demonstrated promising results in agar diffusion assays .
- Analgesic Effects : Several studies highlight the analgesic potential of tetrazole derivatives. In comparative studies with standard analgesics like diclofenac sodium, certain compounds showed comparable efficacy .
Table 1: Summary of Biological Activities
Notable Research Insights
A study published in the Journal of Advanced Scientific Research evaluated a series of (1H-tetrazol-1-yl) pyridine derivatives for their pharmacological properties. The findings indicated that these compounds exhibited significant anti-inflammatory and analgesic activities with low ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Another investigation into the structural characteristics of tetrazole derivatives revealed that modifications in the substituents on the pyridine ring could enhance or diminish biological activity. This emphasizes the importance of structure-activity relationships (SAR) in drug design involving tetrazoles .
Mechanistic Studies
The mechanism by which tetrazole-containing compounds exert their biological effects is an area of ongoing research. Some proposed mechanisms include:
特性
IUPAC Name |
2-(1-methyltetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN5O2/c1-12(2)13(3,4)21-14(20-12)9-6-7-10(15-8-9)11-16-17-18-19(11)5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAMQQBRKHLCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=NN=NN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















